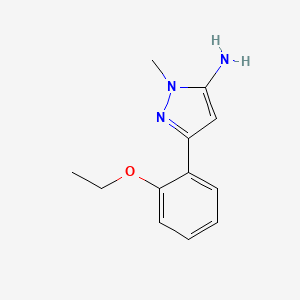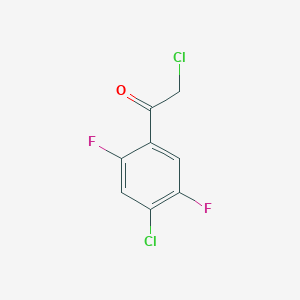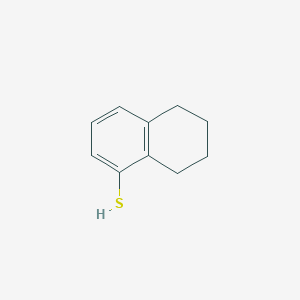
3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and a 3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the 3,5-Difluorophenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using 3,5-difluorobenzene as the starting material.
Hydroxylation: The hydroxyl group can be introduced via hydroboration-oxidation of the corresponding alkene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom, forming a hydrocarbon.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological targets.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological macromolecules, while the 3,5-difluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Lacks the fluorine atoms, which may affect its binding affinity and reactivity.
3-(Aminomethyl)-3-(4-fluorophenyl)cyclobutan-1-ol: Contains a single fluorine atom, which may result in different chemical and biological properties.
3-(Aminomethyl)-3-(3,5-dichlorophenyl)cyclobutan-1-ol: Substitution of fluorine with chlorine atoms can significantly alter the compound’s reactivity and interaction with biological targets.
Uniqueness
The presence of two fluorine atoms in the 3,5-difluorophenyl group of 3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol imparts unique electronic and steric properties, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
3-(aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H13F2NO/c12-8-1-7(2-9(13)3-8)11(6-14)4-10(15)5-11/h1-3,10,15H,4-6,14H2 |
InChI Key |
ALIWZMZUBVLLQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CN)C2=CC(=CC(=C2)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



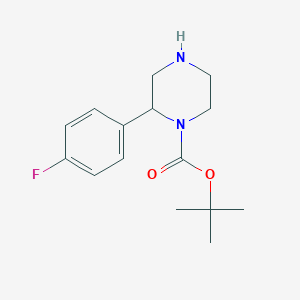

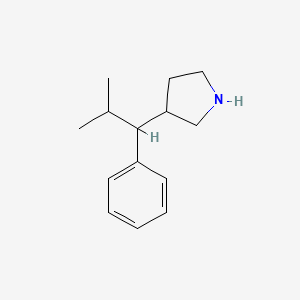
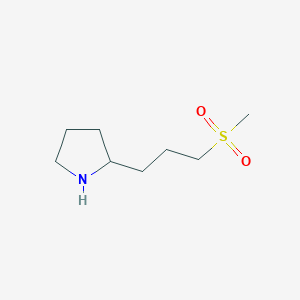

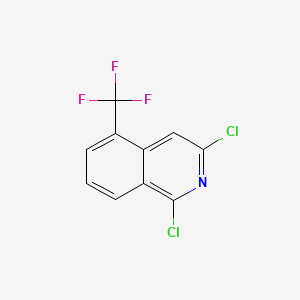
![{Bicyclo[2.2.0]hexan-2-yl}methanol](/img/structure/B13596452.png)
